6-Bromo-3-iodo-4H-chromen-4-one
Description
Overview of 4H-Chromen-4-one Core Structures as Privileged Scaffolds in Organic and Medicinal Chemistry
The 4H-chromen-4-one core structure is widely recognized as a "privileged scaffold" in drug discovery. researchgate.netnih.govacs.orgutexas.edu This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a valuable starting point for the development of new therapeutic agents. utexas.eduu-tokyo.ac.jp Chromones are a class of secondary metabolites found extensively in the plant kingdom. nih.gov
The rigid, bicyclic nature of the chromone (B188151) system provides a stable platform for the introduction of various functional groups, allowing for the fine-tuning of its biological activity. nih.gov This versatility has led to the discovery of chromone derivatives with a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, anticancer, and antioxidant activities. nih.govnih.gov The market-approved antiasthmatic drug, pranlukast, which features a chromenone core, serves as a prominent example of the therapeutic potential of this scaffold. acs.org The ability of the chromone scaffold to be synthesized from readily available starting materials like phenols and salicylic (B10762653) acid derivatives further enhances its utility in medicinal chemistry. nih.gov
Significance of Halogenated Chromenone Derivatives in Chemical Synthesis and Biological Research
The introduction of halogen atoms, such as bromine and iodine, onto the chromen-4-one scaffold profoundly influences its chemical and biological properties. Halogenation is a well-established strategy in medicinal chemistry to enhance the therapeutic efficacy of bioactive compounds. researchgate.net Halogens can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes, and can also enhance its metabolic stability. uni-hannover.de
From a synthetic perspective, halogenated chromones are valuable intermediates. The halogen atoms can serve as handles for further functionalization through various cross-coupling reactions, enabling the construction of more complex molecular architectures. mdpi.com This makes them crucial building blocks for creating libraries of diverse compounds for biological screening.
In terms of biological activity, halogenation has been shown to be beneficial for the antimicrobial and anticancer properties of chromone derivatives. nih.govnih.gov For instance, studies on halogenated 3-nitro-2H-chromenes have demonstrated that the presence and number of halogen atoms can significantly enhance their antibacterial activity against multidrug-resistant strains of bacteria. nih.gov Similarly, the incorporation of halogens into various natural products has been linked to a range of biological activities, including antibacterial, antifungal, and antitumor effects. nih.govdartmouth.edumdpi.com The specific positioning of the halogen on the chromone ring can also dictate the compound's selective cytotoxicity towards drug-resistant cancer cells. nih.gov
Current Research Landscape and Knowledge Gaps Pertaining to 6-Bromo-3-iodo-4H-chromen-4-one
The existing research on this compound is primarily centered on its synthesis and its role as a chemical intermediate. While the individual significance of bromo and iodo substitutions on the chromone ring is recognized, the combined effect of this specific di-halogenation pattern is an area with limited exploration.
The presence of two different halogens at positions 3 and 6 offers unique opportunities for regioselective functionalization, a key aspect in the synthesis of complex molecules. However, detailed studies on the differential reactivity of the C-Br versus the C-I bond in this specific scaffold are not extensively documented in publicly available literature.
Furthermore, while halogenated chromones, in general, are known for their biological potential, the specific bioactivity profile of this compound remains largely uninvestigated. There is a clear knowledge gap regarding its potential as an antimicrobial, anticancer, or other therapeutic agent. Future research could focus on synthesizing this compound and screening it against a variety of biological targets to uncover its potential pharmacological applications. This would bridge the gap between its known utility as a synthetic building block and its yet-to-be-discovered biological functions.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 942474-12-6 | chemsrc.com |
| Molecular Formula | C9H4BrIO2 | Inferred |
| Purity | 95.0% | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-iodochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrIO2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKJUHSVDDDAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650183 | |
| Record name | 6-Bromo-3-iodo-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-12-6 | |
| Record name | 6-Bromo-3-iodo-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-3-IODOCHROMONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies for 6 Bromo 3 Iodo 4h Chromen 4 One
Electrophilic Aromatic Substitution Reactions on Halogenated Chromenones
The benzene (B151609) ring of 6-bromo-3-iodo-4H-chromen-4-one is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying aromatic systems. nta.ac.inbyjus.com The regiochemical outcome of such reactions is dictated by the combined electronic effects of the substituents already present: the ether oxygen, the bromo group, and the carbonyl group.
The ether oxygen at position 1 is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C5 and C7). The bromine atom at C6 is a deactivating group due to its inductive electron-withdrawing effect but also acts as an ortho, para-director because of its ability to stabilize the arenium ion intermediate through resonance. byjus.comnih.gov The positions ortho and para to the bromine are C5, C7, and C8 (if considering the ether oxygen as a substituent). The carbonyl group at C4 is a strong deactivating group, directing incoming electrophiles to the meta positions (C5 and C7).
Considering these combined effects, the C5 and C7 positions are the most electron-rich and sterically accessible sites for electrophilic attack. The C8 position is also activated, but to a lesser extent. Therefore, reactions like nitration, sulfonation, and Friedel-Crafts reactions are expected to yield predominantly C5 and/or C7 substituted products. byjus.comwikipedia.org For instance, nitration with nitric acid in the presence of sulfuric acid would likely produce 6-bromo-3-iodo-5-nitro-4H-chromen-4-one and 6-bromo-3-iodo-7-nitro-4H-chromen-4-one. wikipedia.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 6-Bromo-3-iodo-5-nitro-4H-chromen-4-one, 6-Bromo-3-iodo-7-nitro-4H-chromen-4-one |
| Bromination | Br₂, FeBr₃ | 5,6-Dibromo-3-iodo-4H-chromen-4-one, 6,7-Dibromo-3-iodo-4H-chromen-4-one |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-6-bromo-3-iodo-4H-chromen-4-one, 7-Acyl-6-bromo-3-iodo-4H-chromen-4-one |
C-H Activation Methodologies Utilizing this compound as Precursor
Direct C-H activation has emerged as a powerful and atom-economical tool for molecular functionalization, bypassing the need for pre-functionalized starting materials. nih.govorganic-chemistry.org The this compound scaffold offers several C-H bonds that can be selectively targeted using transition-metal catalysis.
The inherent functionality of the chromenone can be exploited to direct these reactions. The carbonyl group at C4 is known to act as a directing group, facilitating regioselective C-H activation at the C5 position. rsc.orgnih.gov This allows for the introduction of various substituents, such as aryl or alkyl groups, directly onto the benzene ring. For example, a palladium-catalyzed reaction with an aryl iodide could lead to the formation of a C5-arylated product. rsc.orgnih.gov
Furthermore, the C2-H bond of the chromenone core is another potential site for functionalization. This position can be activated by nucleophilic coupling partners under appropriate catalytic conditions. rsc.org While the C3 position is occupied by an iodine atom, its presence is key for subsequent cross-coupling reactions rather than direct C-H activation at this site. The C-H bonds at C7 and C8 are also potential targets, although their activation might require more specialized directing groups or catalytic systems to overcome the primary directing effect of the C4-carbonyl group. researchgate.net
Annulation and Cyclization Reactions to Form Fused Ring Systems
The dihalogenated chromenone structure is an excellent platform for constructing more complex, polycyclic molecules through annulation and cyclization strategies. The C3-iodo substituent is particularly valuable for introducing functionalities that can then participate in ring-forming reactions.
Cyclopentanone (B42830) Fused Chromenones from 3-Iodochromones
The synthesis of cyclopentanone rings fused to the chromenone core can be achieved through multi-step sequences starting from the C3-iodo position. A common strategy involves the introduction of an alkyne at C3 via a Sonogashira coupling reaction. wikipedia.orglibretexts.org The resulting 3-alkynylchromone is a versatile intermediate.
For instance, this intermediate can be further elaborated to a divinyl ketone precursor, which can then undergo a Nazarov cyclization to form a cyclopentenone ring fused at the C2 and C3 positions. Another powerful method is the Pauson-Khand reaction, where the 3-alkynylchromone can react with an alkene and dicobalt octacarbonyl to construct a fused cyclopentenone ring system. nih.gov Research has also demonstrated the synthesis of chromone (B188151) inden-1-one-fused cyclopentadienylides, highlighting the utility of chromone derivatives in forming five-membered rings. rsc.org
Table 2: Proposed Strategy for Cyclopentanone Annulation
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Sonogashira Coupling | Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N | 6-Bromo-3-alkynyl-4H-chromen-4-one |
| 2 | Hydration/Oxidation | H₂SO₄, H₂O, HgO | 3-Acyl-6-bromo-4H-chromen-4-one |
| 3 | Intramolecular Aldol (B89426) Condensation | Base (e.g., NaOH) | Chromenone-fused cyclopentanone |
Chromenone-Fused Pyrrolo[2,1-a]isoquinoline (B1256269) Derivatives
The fusion of a chromenone with a pyrrolo[2,1-a]isoquinoline scaffold generates a class of compounds with significant biological and structural interest, found in natural products like lamellarins. rsc.orgrsc.org The synthesis of these complex heterocyclic systems often utilizes 3-functionalized chromones as key precursors.
Several synthetic methodologies have been developed for this purpose. rsc.orgrsc.org One approach involves a one-pot, iodine-promoted oxidative [2+2+1] annulation of O-acetylphenoxyacrylates with tetrahydroisoquinolines. acs.org More direct methods may involve the reaction of a 3-halochromone, such as this compound, with an isoquinoline (B145761) derivative. The reaction can proceed through various mechanisms, including multicomponent 1,3-dipolar cycloadditions, to construct the pyrrole (B145914) ring fused to both the chromenone and isoquinoline moieties. wikipedia.orgyoutube.com These syntheses often rely on transition-metal catalysis to facilitate the key bond-forming steps.
Nucleophilic Substitution Reactions Involving Bromo and Iodo Substituents on the Chromenone Core
The two halogen atoms on the this compound scaffold exhibit different reactivities towards nucleophiles, which can be exploited for selective functionalization. The reactivity is influenced by the electronic environment of the carbon to which the halogen is attached.
The C3-iodo bond is particularly susceptible to nucleophilic substitution, primarily through transition metal-catalyzed cross-coupling reactions. The C3 position is part of an α,β-unsaturated ketone system, making it electron-deficient and activating the C-I bond towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). Consequently, a wide range of nucleophiles can be introduced at this position via reactions such as Sonogashira (alkynes), Suzuki (boronic acids), Heck (alkenes), Buchwald-Hartwig (amines), and Ullmann (thiols, alcohols) couplings. wikipedia.orgacs.org The higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the C3 position while leaving the C6-bromo group intact for subsequent transformations.
The C6-bromo substituent on the aromatic ring is less reactive towards nucleophilic substitution. Standard nucleophilic aromatic substitution (SNAr) typically requires strong activation by electron-withdrawing groups at the ortho and/or para positions. libretexts.orgwikipedia.org In this case, the C4-carbonyl group provides some activation, but a direct SNAr reaction at C6 would likely require harsh conditions or a very strong nucleophile. However, this C-Br bond can be readily functionalized using transition metal-catalyzed cross-coupling reactions, though generally under more forcing conditions than those required for the C-I bond.
Additionally, the chromenone core itself can act as a Michael acceptor. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com Strong nucleophiles can attack the C2 position in a conjugate addition fashion, leading to the opening of the pyrone ring or subsequent rearrangement, which represents another facet of the compound's reactivity towards nucleophiles.
Computational Chemistry and in Silico Investigations of Chromenone Derivatives, with Relevance to 6 Bromo 3 Iodo 4h Chromen 4 One
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. nih.govyoutube.com It is particularly effective for determining the properties of molecules like 6-Bromo-3-iodo-4H-chromen-4-one. DFT calculations allow for the optimization of the molecule's three-dimensional geometry, yielding the most stable conformation.
The process involves solving approximations of the Schrödinger equation, where the energy of the molecule is expressed as a functional of the electron density. nih.govlbl.gov For halogenated compounds, especially those containing heavy atoms like bromine and iodine, it is crucial to incorporate relativistic effects in the calculations to achieve accurate predictions of their chemical and electronic properties. nih.gov DFT provides foundational data such as total energy, electron density distribution, and orbital energies, which are essential for further analysis. lbl.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.org
The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The LUMO's energy is related to the electron affinity and shows its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of these orbitals across the chromenone scaffold and the halogen substituents would pinpoint the likely sites for nucleophilic and electrophilic attack.
Table 1: Representative FMO Data for a Chromenone Scaffold
| Parameter | Description | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (LUMO-HOMO) | Energy Gap | 4.5 to 5.5 |
| Note: These are generalized values for chromenone-type structures; specific values for this compound require dedicated DFT calculations. |
Electrostatic Potential Maps and Reactivity Descriptors
Molecular Electrostatic Potential (MEP) maps are visual tools derived from DFT calculations that illustrate the charge distribution on the surface of a molecule. scielo.org.mx These maps are invaluable for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. scielo.org.mxresearchgate.net
For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen, making it a primary site for hydrogen bonding and interactions with electrophiles. In addition to MEPs, other global and local reactivity descriptors can be calculated from DFT results, such as chemical hardness, softness, and Fukui functions, which further quantify the reactivity of different atomic sites within the molecule. scielo.org.mx
Table 2: Key Reactivity Descriptors from DFT Calculations
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
| These descriptors provide a quantitative basis for predicting the chemical behavior of the compound. |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is central to structure-based drug design. For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.
The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. nih.govdergipark.org.tr Chromenone derivatives have been shown to interact with various enzymes, such as cholinesterases and kinases. nih.govnih.gov Docking studies would reveal key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromo and iodo substituents, which can significantly influence binding affinity.
Table 3: Illustrative Molecular Docking Results
| Parameter | Description | Example Finding for a Chromenone Ligand |
| Binding Affinity | Estimated free energy of binding (kcal/mol). | -7.0 to -9.5 kcal/mol |
| Key Residues | Amino acids in the active site forming interactions. | Tyr121, Phe288, Trp279 |
| Hydrogen Bonds | Formed between the ligand and receptor. | Carbonyl oxygen with a backbone NH group. |
| Halogen Bonds | Non-covalent interaction involving Br or I atoms. | Iodine atom with a carbonyl oxygen of a residue. |
| Hydrophobic Interactions | Interactions with nonpolar residues. | Benzene (B151609) ring of chromenone with phenylalanine. |
| This table represents a hypothetical outcome for docking this compound into a protein active site. |
Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes of both the ligand and the protein. nih.gov
Starting from a docked pose, an MD simulation can assess the stability of the ligand-receptor complex. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored to see if the complex remains stable or if the ligand dissociates. nih.gov These simulations provide crucial insights into the flexibility of the binding pocket and can reveal alternative binding modes not identified by docking alone. rsc.org
Table 4: Typical Parameters for an MD Simulation of a Ligand-Protein Complex
| Parameter | Description | Typical Setting |
| Force Field | Set of parameters to calculate potential energy. | AMBER, CHARMM, OPLS |
| Solvent Model | Explicit water molecules to solvate the system. | TIP3P, SPC/E |
| Simulation Time | Duration of the simulation. | 100-1000 nanoseconds |
| Ensemble | Statistical ensemble (e.g., NPT, NVT). | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | Simulation temperature. | 300 K (approximates physiological conditions) |
| These settings define the environment for simulating the dynamic behavior of the complex. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromenone Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nite.go.jpijpsr.comijapbjournal.com For the chromenone scaffold, a QSAR model can be built using a dataset of analogues with known activities.
The process involves calculating a set of molecular descriptors (physicochemical, electronic, steric, and topological properties) for each compound. ijapbjournal.com Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. scik.org A validated QSAR model can then be used to predict the activity of new, untested compounds like this compound and to guide the design of more potent analogues by identifying which structural features are most important for activity. toxminds.com
Table 5: Common Molecular Descriptors Used in QSAR Models
| Descriptor Type | Examples | Description |
| Electronic | HOMO/LUMO energies, Dipole Moment | Describe the electronic properties of the molecule. |
| Steric | Molecular Weight, Molar Refractivity | Describe the size and shape of the molecule. |
| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule. |
| Topological | Wiener Index, Kier & Hall Indices | Numerical values derived from the molecular graph. |
| A combination of these descriptors is used to build a predictive QSAR model. |
In Silico Screening and Library Design for Novel Chromenone Analogues
In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be either structure-based (using docking) or ligand-based (using similarity to known active compounds). nih.gov
Starting with the this compound scaffold, virtual libraries of novel analogues can be designed by systematically modifying the substituents on the chromenone ring. These libraries can then be screened computationally against a specific protein target. This process allows for the rapid and cost-effective identification of promising hit compounds for further experimental testing, significantly accelerating the early stages of drug discovery. nih.govnih.gov
Advanced Research Applications of the 4h Chromen 4 One Scaffold and Its Halogenated Variants in Chemical Biology
Chromenones as Privileged Scaffolds in Target-Oriented Synthesis and Drug Design
The 4H-chromen-4-one motif is widely recognized as a "privileged scaffold" in drug discovery. This designation stems from its ability to bind to a wide range of biological targets with high affinity, serving as a foundational structure for numerous pharmacologically active agents. Researchers have successfully utilized this scaffold to develop compounds with diverse therapeutic potential.
The versatility of the chromenone core is evident in its presence in natural products and its adoption in the synthesis of novel therapeutic candidates. nih.gov Natural flavonoids containing the 4H-chromen-4-one scaffold have demonstrated significant antiviral, antibacterial, anti-inflammatory, and antioxidant activities. rsc.org This scaffold's capacity to interfere with viral replication cycles has made it a subject of interest in antiviral research, including studies targeting SARS-CoV-2 proteins like RdRp and Mpro. rsc.org
In recent years, synthetic chromenone hybrids have emerged as promising drug candidates for complex multifactorial conditions like Alzheimer's disease. nih.gov These hybrids have been engineered to interact with multiple disease-relevant targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), β-secretase 1 (BACE-1), and monoamine oxidases (MAO-A/B). nih.gov The inherent drug-like properties and the synthetic tractability of the chromenone framework allow medicinal chemists to systematically modify its structure to optimize potency and selectivity for specific biological targets, solidifying its status as a cornerstone in modern drug design. nih.gov
Design and Development of Chemical Probes Based on the 6-Bromo-3-iodo-4H-chromen-4-one Framework
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. While specific research detailing the use of this compound as a chemical probe is not yet prevalent in the literature, its structure presents a highly promising framework for such applications. The strategic placement of two different halogen atoms—bromine at the 6-position and iodine at the 3-position—offers orthogonal chemical handles for modification.
The carbon-iodine bond is particularly amenable to various cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. This allows for the straightforward attachment of reporter groups, such as fluorophores for bioimaging, or affinity tags for target identification and pull-down experiments. The carbon-bromine bond provides a second site for modification, which could be used to attach moieties that modulate solubility, cell permeability, or target affinity. The incorporation of halogens has been shown to be beneficial for the biological activity of chromene derivatives. nih.gov
The development of a chemical probe from the this compound scaffold would typically involve:
Synthesis of the Core Scaffold: Preparation of the di-halogenated chromenone.
Functionalization: Selective reaction at the iodine or bromine position to attach a linker or a reporter molecule.
Biological Evaluation: Testing the resulting probe for its affinity and selectivity towards the intended target.
Given that halogenated compounds are actively being explored for therapeutic purposes, the development of probes from this framework could provide invaluable tools for elucidating their mechanisms of action. nih.gov
Exploration of Chromenone Derivatives in Enzyme Inhibition Mechanisms
The 4H-chromen-4-one scaffold is a prolific source of enzyme inhibitors, with derivatives showing activity against a wide array of enzyme classes. These compounds can act through various inhibition mechanisms, often demonstrating high potency and selectivity.
One significant area of research is the inhibition of monoamine oxidases (MAOs), enzymes critical in the metabolism of neurotransmitters. Certain chromenone derivatives have been identified as potent and selective inhibitors of MAO-A or MAO-B. For example, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one is a selective, reversible, and competitive inhibitor of MAO-A, while the related compound 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one is a potent inhibitor of MAO-B. Current time information in Bangalore, IN.
In the field of oncology, chromenone derivatives are being investigated as inhibitors of drug efflux pumps and protein kinases. A notable example is the inhibition of the ATP Binding Cassette Transporter G2 (ABCG2), a protein that confers multidrug resistance in cancer cells. nih.gov Chromenones have also been developed as inhibitors of Rho-associated coiled-coil containing protein kinases (ROCKs), which are targets for diabetic retinopathy, and Aurora Kinase A, a target in colon cancer. nih.goveubopen.org Furthermore, the scaffold has been exploited to create dual inhibitors targeting enzymes in the HIV-1 life cycle, such as integrase and RNase H. nih.gov
The table below summarizes the enzyme inhibitory activities of selected 4H-chromen-4-one derivatives.
| Derivative | Target Enzyme(s) | Inhibition Data (IC₅₀) | Mechanism of Action |
| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 µM | Reversible, Competitive Current time information in Bangalore, IN. |
| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-B | 3.42 µM | Reversible, Competitive Current time information in Bangalore, IN. |
| 5-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-one | ABCG2 | Potent Inhibitor | Inhibition of mitoxantrone (B413) efflux and basal ATPase activity nih.gov |
| 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) | ROCK I / ROCK II | Excellent Selectivity | Kinase Inhibition nih.gov |
| (E)-N'-((6-methoxy-4-oxo-4H-chromen-3-yl)methylene)isonicotinohydrazide | Aurora Kinase A | 1.4 µM | Kinase Inhibition eubopen.org |
| 4-hydroxy-2H,5H-pyrano[3,2-c]chromene-2,5-diones | HIV-1 Integrase & RNase H | Dual Inhibition | Inhibition of multiple viral enzymes nih.gov |
Fluorescent Chromenone Derivatives in Bioanalytical Applications and Sensing
The inherent photophysical properties of the chromenone scaffold make it an excellent platform for the development of fluorescent probes for bioanalytical applications and cellular imaging. nih.gov By modifying the chromenone core, researchers can create sensors that exhibit changes in their fluorescence (such as "turn-on" or ratiometric responses) upon binding to specific analytes. nih.gov
Chromenone-based fluorophores have been designed for a variety of purposes. For instance, benzothiazolyl-chromenone derivatives have been synthesized as novel push-pull fluorescent compounds with high molar extinction coefficients, finding application in antioxidant studies. nih.gov The fluorescence of these compounds is influenced by substituents, demonstrating the tunability of the scaffold. nih.gov
In the realm of bioimaging, chromene derivatives have been incorporated into probes for detecting metal ions in living cells. A rhodamine-chromene hybrid probe was developed to selectively image intracellular Cu²⁺ levels, exhibiting a "turn-on" fluorescent response with high sensitivity and selectivity. nih.gov The inclusion of a halogen atom in the chromene moiety of this probe was noted to improve its cell membrane permeability. nih.gov The intrinsic fluorescence of some natural chromenone products, while sometimes a source of interference in certain assays, also highlights the potential of this class of compounds as a resource for new fluorophores. nih.gov These examples underscore the utility of chromenone derivatives as versatile tools for detecting and visualizing biological molecules and processes. nih.gov
Structure-Activity Relationship (SAR) Studies for Chromenone Derivatives through Chemical Modification
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. Numerous SAR studies on chromenone derivatives have been conducted to guide the optimization of lead compounds for various therapeutic targets.
These studies systematically alter different parts of the chromenone scaffold—such as the substituents on the benzo-pyrone ring system or the groups attached at the 2- and 3-positions—and correlate these changes with effects on biological potency and selectivity.
For example, in the development of inhibitors for the ABCG2 protein, SAR studies revealed that a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were crucial for potent inhibition. nih.gov In another study on bis-chromone derivatives with anti-proliferative activity, it was found that a 5-cyclohexylmethoxy group on one chromenone ring and an electron-donating group (like -OCH₃ or -OH) on the second ring enhanced anticancer activity. nih.gov SAR studies on chromenone-based inhibitors of monoamine oxidase (MAO) have also provided detailed roadmaps for designing derivatives with specific selectivity for either MAO-A or MAO-B. Current time information in Bangalore, IN.
The table below highlights key SAR findings for various classes of chromenone derivatives.
| Compound Class | Target/Activity | Key SAR Findings |
| ABCG2 Inhibitors | Inhibition of drug efflux | The 4-bromobenzyloxy group at C5 and a methoxyindole moiety are important for activity. Methylation of the central amide nitrogen reduces affinity. nih.gov |
| Bis-chromones | Anticancer | A 5-cyclohexylmethoxy group on the first chromenone ring increases activity. Electron-donating groups (CH₃, OCH₃, OH) on the second ring enhance activity. Saturation of one chromenone ring to a chromanone decreases activity. nih.gov |
| Benzo[h]chromenes | Antitumor | The lipophilicity of substituents at the 2- or 3-positions significantly affects antitumor activity. nih.gov |
| Flavanone-Chromenes | Antimicrobial | Activity is dependent on the specific substitution patterns on the flavanone (B1672756) and chromene moieties. nih.gov |
These systematic studies are invaluable for transforming broadly active scaffolds into highly potent and selective agents for specific biological applications.
Q & A
Q. What are the standard methods to confirm the molecular structure of 6-Bromo-3-iodo-4H-chromen-4-one?
Answer: The structure can be confirmed using a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Record -NMR at 300 MHz (or higher) in deuterated solvents (e.g., CDCl). For example, in a brominated chromen-4-one derivative, the aromatic proton adjacent to bromine appears as a singlet at δ 7.17 ppm, while alkyl substituents (e.g., methyl groups) resonate between δ 2.01–3.05 ppm . Coupling constants and splitting patterns help identify substituent positions.
- X-ray Crystallography : Grow single crystals via slow evaporation. Collect diffraction data (e.g., at 100 K) using MoKα radiation (λ = 0.71069 Å). Refinement with SHELXL yields R factors < 0.05 for high-quality data. For bromo-chromen-4-one derivatives, typical unit cell parameters include monoclinic symmetry (space group ) with Å, Å, and .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI-TOF). Expected for CHBrIO: 367.8533 .
Q. What synthetic routes are effective for preparing this compound?
Answer: Two primary approaches are documented:
- Domino Friedel-Crafts/Allan-Robinson Reaction : Use Lewis acids (e.g., AlCl) to promote regioselective cyclization. For brominated derivatives, react 2-hydroxyacetophenone precursors with iodine sources (e.g., N-iodosuccinimide) under anhydrous conditions. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
- Halogenation of Chromen-4-one Scaffolds : Direct iodination at position 3 using I in the presence of HNO as an oxidizing agent. Bromine at position 6 can be introduced via electrophilic substitution using Br in acetic acid .
Table 1 : Typical Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | Br, CHCOOH | 80°C | 65–75% |
| Iodination | NIS, DCM | RT | 50–60% |
Advanced Research Questions
Q. How can crystallographic refinement challenges arising from heavy atoms (Br, I) be addressed?
Answer: Heavy atoms cause strong absorption and anisotropic displacement. Mitigation strategies include:
- Data Collection : Use a small crystal (< 0.2 mm) and multi-scan absorption corrections (e.g., SADABS). For example, refine data with SHELXL using the "ISOR" command to restrain anisotropic displacement parameters .
- Validation Tools : Cross-check refinement with PLATON (e.g., ADDSYM to detect missed symmetry) and CCDC Mercury for visualizing thermal ellipsoids .
Table 2 : Refinement Metrics for Halogenated Chromen-4-ones
| Compound | R Factor | wR Factor | Data/Parameter Ratio |
|---|---|---|---|
| 6-Bromo-4-oxo-chromene | 0.030 | 0.077 | 15.2 |
| 6-Iodo analog* | ~0.045 | ~0.100 | ≥14.0 |
| *Predicted based on bromo-derivative data . |
Q. How can contradictory NMR data for halogenated chromen-4-ones be resolved?
Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. Methodological solutions:
- Variable Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol) by recording spectra from 25°C to −40°C.
- COSY and NOESY : Resolve overlapping signals. For example, coupling between H-2 and H-5 in iodinated derivatives confirms substitution patterns .
- Triangulation : Validate results with HPLC (purity > 98%) and X-ray data. For instance, a reported δ 7.17 ppm singlet in CDCl aligns with X-ray-confirmed bromine position .
Q. What experimental strategies can elucidate substituent effects on electronic properties?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Compare HOMO-LUMO gaps for bromo vs. iodo derivatives (expected: iodine lowers LUMO due to larger atomic radius).
- UV-Vis Spectroscopy : Dissolve in DMSO (10 M). Iodo substitution red-shifts λ by ~20 nm compared to bromo analogs .
- Cyclic Voltammetry : Measure in acetonitrile (0.1 M TBAPF). Bromine typically increases oxidation potential by 0.1–0.2 V vs. Ag/AgCl .
Q. How to optimize synthetic yields when scaling up halogenation reactions?
Answer:
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30 min at 100°C (yield improvement: ~15%) .
- Catalytic Systems : Use KI/KIO in acetic acid to regenerate iodine in situ, minimizing byproducts.
- Workflow :
- Monitor reaction via inline FTIR (C=O stretch at 1680 cm).
- Quench with NaSO to remove excess halogen.
- Purify via column chromatography (silica gel, hexane:EtOAc gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
